Cas no 1334147-98-6 (Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino-)
Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- Chemical and Physical Properties
Names and Identifiers
-
- 9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid
- 9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylicacid
- Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino-
-
- Inchi: 1S/C11H17NO4/c12-11(10(15)16)7-2-1-3-8(11)5-6(4-7)9(13)14/h6-8H,1-5,12H2,(H,13,14)(H,15,16)
- InChI Key: IIYVNGKRPYFHGG-UHFFFAOYSA-N
- SMILES: OC(C1(C2CCCC1CC(C(=O)O)C2)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- XLogP3: -2
- Topological Polar Surface Area: 101
Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82674-0.05g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 0.05g |
$1200.0 | 2023-02-12 | ||
| Enamine | EN300-82674-0.1g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 0.1g |
$1257.0 | 2023-02-12 | ||
| Enamine | EN300-82674-0.25g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 0.25g |
$1315.0 | 2023-02-12 | ||
| Enamine | EN300-82674-0.5g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 0.5g |
$1372.0 | 2023-02-12 | ||
| Enamine | EN300-82674-1.0g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 1.0g |
$1429.0 | 2023-02-12 | ||
| Enamine | EN300-82674-2.5g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 2.5g |
$2800.0 | 2023-02-12 | ||
| Enamine | EN300-82674-5.0g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 5.0g |
$4143.0 | 2023-02-12 | ||
| Enamine | EN300-82674-10.0g |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 10.0g |
$6144.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01095011-1g |
9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
1334147-98-6 | 95% | 1g |
¥7049.0 | 2023-04-03 |
Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino-
Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino-
Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- is a unique bicyclic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound, identified by the CAS number 1334147-98-6, is characterized by its bicyclo[3.3.1]nonane framework, which provides a rigid and stable structure ideal for various applications.
The compound's structure consists of a bicyclic system with two carboxylic acid groups at positions 3 and 9, and an amino group at position 9. This combination of functional groups makes it highly versatile for chemical modifications and reactions. Recent studies have highlighted its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
One of the most promising applications of Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- is in the development of advanced materials for electronic devices. Researchers have explored its use in creating high-performance polymers with exceptional thermal stability and mechanical strength. These polymers have shown potential in the production of lightweight composites for aerospace and automotive industries.
In addition to its material applications, this compound has also been investigated for its role in catalysis. The rigid bicyclic structure provides an excellent platform for designing catalysts with high activity and selectivity in organic transformations. Recent breakthroughs in asymmetric catalysis using this compound have opened new avenues for the synthesis of chiral molecules.
The synthesis of Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- involves a multi-step process that combines ring-closing metathesis with subsequent functionalization steps to introduce the carboxylic acid and amino groups. This synthesis pathway has been optimized in recent years to improve yield and reduce production costs.
From a biological standpoint, this compound has shown interesting properties in cell adhesion studies. Its ability to interact with cellular surfaces suggests potential applications in tissue engineering and regenerative medicine.
In conclusion, Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino- is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop innovative solutions in materials science, catalysis, and biotechnology.
1334147-98-6 (Bicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 9-amino-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)